Physicochemical Properties of 1H-1,2,3-Triazole: An In-depth Technical Guide for Computational Modeling
Physicochemical Properties of 1H-1,2,3-Triazole: An In-depth Technical Guide for Computational Modeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-1,2,3-triazole is a five-membered aromatic heterocycle featuring three adjacent nitrogen atoms. This core structure is a cornerstone in medicinal chemistry and materials science, lauded for its metabolic stability, capacity for hydrogen bonding, and predictable electronic properties.[1] As computational modeling becomes increasingly integral to drug discovery and materials design, a comprehensive understanding of the fundamental physicochemical properties of 1H-1,2,3-triazole is paramount for accurate in silico predictions. This technical guide provides a detailed overview of these properties, complete with experimental methodologies and a computational workflow, to serve as a foundational resource for researchers in the field.
Physical and Thermodynamic Properties
The fundamental physical and thermodynamic characteristics of 1H-1,2,3-triazole are crucial for its handling, formulation, and for parameterizing computational models. The parent 1H-1,2,3-triazole is a colorless liquid at room temperature and is highly soluble in water.[2] It exists in a tautomeric equilibrium between the 1H and 2H forms in both the gas and solution phases.[2] While the 1H tautomer is stabilized in polar solvents, the 2H form is estimated to be more stable in the gas phase by approximately 3.5–4.5 kcal/mol.[3]
| Property | Value | Reference |
| Molecular Formula | C₂H₃N₃ | [4] |
| Molecular Weight | 69.065 g/mol | [5] |
| Melting Point | 23-25 °C | [2][4][6] |
| Boiling Point | 203 °C | [2][4][6] |
| Density | 1.192 g/mL at 25°C | [2][4][6] |
| Dipole Moment (1H-tautomer) | 4.38 D | [7] |
| Dipole Moment (2H-tautomer) | 0.218 D | [7] |
| pKa (conjugate acid) | 1.17 | [2] |
| pKa (as a weak acid) | 9.4 | [2][4] |
| Ionization Energy | 10.06 eV | [2] |
Molecular Geometry
The precise three-dimensional structure of 1H-1,2,3-triazole is fundamental for understanding its interactions with biological targets and other molecules. High-precision experimental techniques, such as millimeter-wave spectroscopy, have enabled the determination of its equilibrium structure in the gas phase.[3]
The following table summarizes the semi-experimental equilibrium (rₑSE) bond lengths and angles for the 1H-tautomer of 1,2,3-triazole.
| Parameter | Bond Length (Å) | Bond Angle (°) | Reference |
| N1-N2 | 1.353 | - | [3] |
| N2-N3 | 1.299 | - | [3] |
| N3-C4 | 1.353 | - | [3] |
| C4-C5 | 1.378 | - | [3] |
| C5-N1 | 1.361 | - | [3] |
| N1-H1 | 1.002 | - | [3] |
| C4-H4 | 1.079 | - | [3] |
| C5-H5 | 1.079 | - | [3] |
| C5-N1-N2 | - | 105.8 | [3] |
| N1-N2-N3 | - | 110.8 | [3] |
| N2-N3-C4 | - | 105.7 | [3] |
| N3-C4-C5 | - | 109.1 | [3] |
| C4-C5-N1 | - | 108.6 | [3] |
Electronic and Spectroscopic Properties
The electronic structure of 1H-1,2,3-triazole dictates its reactivity and spectroscopic behavior. As an aromatic heterocycle, it possesses a delocalized 6π electron system.[2]
Electronic Properties
Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 1H-1,2,3-triazole. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key descriptors of its reactivity.
| Property | Calculated Value (eV) | Method | Reference |
| HOMO Energy | -7.21 | B3LYP/6-311++G(d,p) | [8] |
| LUMO Energy | 0.89 | B3LYP/6-311++G(d,p) | [8] |
| HOMO-LUMO Gap | 8.10 | B3LYP/6-311++G(d,p) | [8] |
Spectroscopic Data
Spectroscopic techniques provide experimental validation of the structural and electronic properties of molecules.
| Spectrum | Key Features | Reference |
| ¹H NMR (DMSO-d₆) | δ 7.791 (s, 2H, C4-H, C5-H), δ 12.0 (br s, 1H, N-H) | [2] |
| ¹³C NMR (DMSO-d₆) | δ 130.6 (C4, C5) | [2] |
| Infrared (IR) | The IR spectrum shows characteristic bands for N-H, C-H, and ring stretching vibrations. Assignments are often aided by computational predictions. | [9] |
| UV-Vis (Ethanol) | λmax at 210 nm (ε = 3.60) | [2] |
| UV-Vis (Gas Phase) | λmax at 206 nm |
Experimental Protocols
Accurate experimental data is the bedrock of reliable computational modeling. Below are outlines of key experimental methodologies used to determine the physicochemical properties of 1H-1,2,3-triazole.
Single-Crystal X-ray Diffraction
This technique provides the most definitive three-dimensional structure of a molecule in the solid state.
Methodology:
-
Crystal Growth: Single crystals of the 1,2,3-triazole derivative are grown, often by slow evaporation from a suitable solvent.
-
Data Collection: A crystal of suitable size and quality is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 100 K) using a specific radiation source (e.g., Mo Kα).
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined using software such as SHELXS and SHELXL.[3]
Millimeter-wave Spectroscopy
This high-resolution spectroscopic technique is used to determine the precise rotational constants of a molecule in the gas phase, from which a highly accurate equilibrium structure can be derived.
Methodology:
-
Sample Preparation: A sample of 1H-1,2,3-triazole is introduced into the gas phase.
-
Data Acquisition: The rotational spectrum is recorded over a wide frequency range (e.g., 130–375 GHz).
-
Spectral Analysis: The observed transition frequencies are assigned to specific rotational transitions. These assignments are used to determine the rotational constants and centrifugal distortion constants for the molecule and its isotopologues.
-
Structure Determination: The experimental rotational constants, corrected for vibrational and electronic effects using computational methods, are used to determine the semi-experimental equilibrium structure (rₑSE).[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.
Methodology:
-
Sample Preparation: A small amount of the 1,2,3-triazole derivative is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer of a specific frequency (e.g., 400 MHz for ¹H).
-
Data Analysis: The chemical shifts (δ) in parts per million (ppm) are referenced to an internal standard (e.g., tetramethylsilane). The splitting patterns and integration of the signals provide information about the number and connectivity of protons. Two-dimensional NMR techniques (e.g., COSY, HSQC) can be used for more complex structures.
UV-Vis Spectroscopy
This technique provides information about the electronic transitions within a molecule.
Methodology:
-
Sample Preparation: A solution of the 1,2,3-triazole derivative is prepared in a suitable solvent (e.g., ethanol) of a known concentration.
-
Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (e.g., 200-400 nm) using a spectrophotometer. A blank containing only the solvent is used as a reference.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified. The molar absorptivity (ε) can be calculated using the Beer-Lambert law.
Computational Modeling Workflow
Computational chemistry provides invaluable insights into the physicochemical properties of molecules. A typical workflow for characterizing a molecule like 1H-1,2,3-triazole is depicted below.
Caption: A generalized workflow for the computational determination of physicochemical properties of 1H-1,2,3-triazole.
Conclusion
This technical guide provides a consolidated resource on the key physicochemical properties of 1H-1,2,3-triazole, essential for its application in computational modeling. The tabulated data, coupled with detailed experimental and computational workflows, offers a robust foundation for researchers in drug discovery and materials science. Accurate parameterization based on these fundamental properties will undoubtedly lead to more predictive and reliable in silico models, ultimately accelerating the development of novel therapeutics and materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
- 3. mdpi.com [mdpi.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
